BZ-Asp-ome
Overview
Description
BZ-Asp-ome, also known as (S)-3-benzamido-4-methoxy-4-oxobutanoic acid, is an aspartic acid derivative . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of BZ-Asp-ome involves the use of N-benzoyl serine methyl ester-O-mesylate as an alanyl transfer synthon . This synthon has been transformed to N-benzoyl phenylalanine methyl ester, N-benzoyl leucine methyl ester, and N-benzoyl tryptophan methyl ester via reaction with appropriate organo cuprate reagents . In principle, as many as 14 of the twenty coded amino acids could be derived in a similar manner from this synthon .
Molecular Structure Analysis
The molecular formula of BZ-Asp-ome is C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da .
Chemical Reactions Analysis
BZ-Asp-ome has been transformed from N-benzoyl phenylalanine methyl ester (BzN-Phe-OMe) in good yields via controlled oxidation with RuO4 in aqueous acetonitrile .
Scientific Research Applications
Enzymatic Synthesis of Tripeptides : The tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized using an enzymatic method. This process involved the synthesis of Bz-Arg-Gly-OEt by trypsin in ethanol containing 0.1 M Tris/HCl buffer and the incorporation of H-Asp(-OMe)(2) into Bz-Arg-Gly-OEt using chymopapain in CHES/NaOH buffer. The study highlighted the impact of buffer content and reaction media on the yield and rate of synthesis, indicating a broader substrate specificity of chymopapain at the S(1) site (So, Shin, & Kim, 2000).
Protease-Catalyzed Synthesis in Aqueous Medium : The synthesis of N-benzoyl-argininylglycylasparagine methyl ester (Bz-Arg-Gly-Asp-OMe), a precursor tripeptide, was catalyzed by papain in a full aqueous medium. This process was performed under kinetic control at alkaline pH. Factors such as water content, temperature, and molar ratio of substrates were examined for their effects on the yield of Bz-Arg-Gly-Asp-OMe (Hou et al., 2007).
Genetic Code Evolution Studies : Research into the genesis of coded α-amino acids, including Bz-Asp-OMe, has provided insights into the evolutionary aspects of the genetic code. This includes the study of pathways leading to the synthesis of α-amino acids and the selective replacement of one amino acid with another in peptides, which is crucial for understanding biological changes (Ranganathan, Ranganathan, & Bamezai, 1984).
Safety And Hazards
BZ-Asp-ome is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), is recommended .
properties
IUPAC Name |
(3S)-3-benzamido-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)9(7-10(14)15)13-11(16)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIURWOJPUEOY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Benzamido-4-methoxy-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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